molecular formula C13H18 B1315652 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene CAS No. 4834-33-7

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

Cat. No.: B1315652
CAS No.: 4834-33-7
M. Wt: 174.28 g/mol
InChI Key: IWIWGFMIKABCFO-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 It is a derivative of indene, characterized by the presence of four methyl groups attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

  • 1,1,4,5-Tetramethylindane
  • 1,1,4,7-Tetramethylindane
  • 1,1,4,6-Tetramethylindane

Comparison: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is unique due to the specific positioning of its methyl groups, which influences its reactivity and properties

Properties

IUPAC Name

1,1,3,3-tetramethyl-2H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-12(2)9-13(3,4)11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIWGFMIKABCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C21)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554564
Record name 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4834-33-7
Record name 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 117.26 g of α-Methylstyrene (Aldrich 99%, 0.98 mol) and 73.0 g of t-Butanol (Aldrich 99%, 0.97 mol) were slowly added (1 hour) to a mixture of 200 g of acetic acid and 200 g of sulfuric acid, previously warmed at 40° C. The suspension so-obtained was stirred 30 min at 40° C. and then the 2 layers were separated. The organic layer was washed with a 0.7 M NaOH acqueous solution (3×50 ml, neutrality) and water (2×50 ml). The opaque yellow solution obtained was then distilled at 26 mbar. At about 100° C. a colourless transparent liquid was distilled off (28.43 g), which was characterized by NMR as pure 1,1,3,3 tetramethylindane (16.6% yield).
Quantity
117.26 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl magnesium bromide (3M solution in diethyl ether, 22.2 mL, 66.6 mmol) was added slowly to a solution of 4-methyl-4-phenyl-pentan-2-one (Compound 40, 7.8 g, 44.3 mmol) in 50 mL of tetrahydrofuran (THF) at 0° C. After stirring and warming to room temperature for 2 h, the mixture was quenched with water at 0° C., extracted with ethyl acetate (3×10 mL), washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure to give a light yellow oil. The crude oil was then added slowly to 80% concentrated sulfuric acid at 0° C. and the resulting brown mixture was stirred at 0° C. for 1 h. The mixture was then slowly diluted with ice water, extracted with pentane (3×15 mL) and washed with brine (1×15 mL). After the extract was dried (MgSO4) and concentrated at reduced pressure, high-vacuum distillation of the residue afforded indan the title compound (3.3 g, 43% yield) as a colorless oil:
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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